molecular formula C18H18N6O B2492481 N-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097899-68-6

N-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No. B2492481
CAS RN: 2097899-68-6
M. Wt: 334.383
InChI Key: WJHYQTQNXYIYPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole and pyrimidine derivatives typically involves complex reactions that yield these compounds with high specificity. For instance, the reaction of hydroxymethyl pyrazole derivatives with primary amines can yield various N-substituted pyrazolyl and pyrimidinyl amine derivatives. These processes are characterized by their efficiency in forming the desired products with high purity and yield under controlled conditions. The methodologies often employ specific reagents and catalysts to facilitate the formation of the desired bond formations and molecular architectures (Titi et al., 2020).

Molecular Structure Analysis

The molecular structure of such compounds is elucidated using advanced techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed insights into the arrangement of atoms within the molecule and the spatial orientation of its functional groups. Crystallographic analysis, for instance, reveals the plane angles and the distances between atoms, providing a comprehensive view of the molecular geometry. Such structural analyses are crucial for understanding the compound's reactivity and interactions with other molecules (Titi et al., 2020).

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including those structurally related to N-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine, have been extensively studied. These compounds are synthesized through reactions involving hydroxymethyl pyrazole derivatives and primary amines, yielding products with potential antitumor, antifungal, and antibacterial activities. The crystallographic analysis and theoretical calculations confirm the geometric parameters and potential biological activity against breast cancer and microbes (Titi et al., 2020).

Antibacterial Applications

New pyrazole and pyrazolopyrimidine derivatives have been synthesized and shown to possess significant antibacterial activity. These compounds, obtained through reactions involving 5-aminopyrazole-4-carbonitriles and formamide, exhibit a broad spectrum of activity against bacterial strains, highlighting their potential in addressing antimicrobial resistance (Rahmouni et al., 2014).

Insecticidal and Antibacterial Potential

The synthesis of pyrimidine-linked pyrazole heterocyclics via microwave irradiation has been explored for their insecticidal and antibacterial potential. These compounds show promising activity against Pseudococcidae insects and selected microorganisms, indicating their potential applications in agriculture and antimicrobial resistance mitigation (Deohate & Palaspagar, 2020).

Corrosion Inhibition

Heterocyclic derivatives based on pyrazole structures have been evaluated for their corrosion inhibition properties on C-steel surfaces in acidic environments. These compounds demonstrate increased corrosion inhibition efficiency with the concentration, providing insights into their applications in protecting metal structures and equipment in industrial settings (Abdel Hameed et al., 2020).

Anticancer Agents

Research into pyrazolopyrimidine derivatives as anticancer agents has yielded compounds with potent anti-proliferative activities. These derivatives target various cancer cell lines, including HCT-116 human colon carcinoma and MCF-7 breast carcinoma, offering a pathway for developing new therapeutic options for cancer treatment (Lukasik et al., 2012).

properties

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c1-23-16(9-15(22-23)13-5-3-2-4-6-13)18(25)24-10-14(11-24)21-17-7-8-19-12-20-17/h2-9,12,14H,10-11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHYQTQNXYIYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)NC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine

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